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molecular formula C11H5Cl2NOS B8288000 7,10-Dichloro-thieno[3,4-b][1,5]benzoxazepine

7,10-Dichloro-thieno[3,4-b][1,5]benzoxazepine

Cat. No. B8288000
M. Wt: 270.1 g/mol
InChI Key: RCGATWVKIDHMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144235

Procedure details

A 4.0 g. portion of 7-chloro-thieno[3,4-b][1,5-benzoxazepin-10(9H)-one (Example 4) and 4.0 g. of phosphorus pentachloride in 100 ml. of dry toluene are refluxed for 41/2 hours concentrated and triturated with toluene, giving 7,10-dichlorothieno[3,4-b][1,5]benzoxazepine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C/C(O)=O.[Cl:9][C:10]1[CH:11]=[CH:12][C:13]2[O:19][C:18]3=[CH:20][S:21][CH:22]=[C:17]3[C:16](N3CCN(C)CC3)=[N:15][C:14]=2[CH:30]=1.[Cl:31]C1C=CC2OC3=CSC=C3C(N3CCN(C)CC3)=NC=2C=1.P(Cl)(Cl)(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]2[O:19][C:18]3=[CH:20][S:21][CH:22]=[C:17]3[C:16]([Cl:31])=[N:15][C:14]=2[CH:30]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.ClC=1C=CC2=C(N=C(C=3C(O2)=CSC3)N3CCN(CC3)C)C1.ClC=1C=CC3=C(N=C(C=2C(O3)=CSC2)N2CCN(CC2)C)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(C=3C(O2)=CSC3)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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